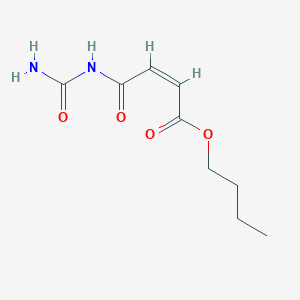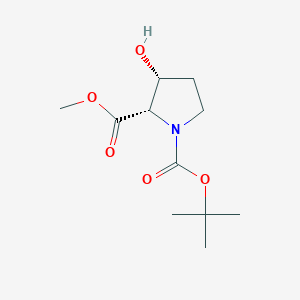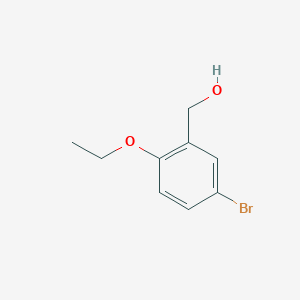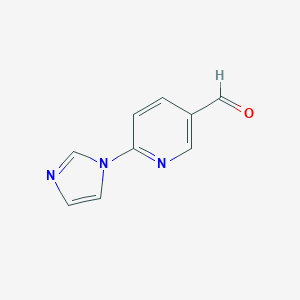
6-(1h-Imidazol-1-yl)nicotinaldehyde
Overview
Description
“6-(1h-Imidazol-1-yl)nicotinaldehyde” is a chemical compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . It is a versatile material used for scientific research due to its unique properties and diverse applications.
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . One synthesis route for a similar compound, 1- (6-chloro-pyridin-3-yl)-ethanone, involves adding 1H-imidazole at room temperature, then stirring the mixture at 120-130° C for 2 hours.Molecular Structure Analysis
The molecular formula of “6-(1h-Imidazol-1-yl)nicotinaldehyde” is C9H7N3O . The InChI code is 1S/C9H7N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-7H .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Oxadiazoline Iodides
A series of oxadiazoline iodides, potentially useful as muscarinic receptor agonists, were synthesized using nicotinaldehyde. Their structures were characterized using spectroscopic techniques (Hu et al., 2010).
Antiviral and Antimicrobial Compounds
Nicotinaldehyde was used in the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, which exhibited antiviral and antimicrobial activities (Attaby et al., 2007).
Synthesis of Nitrogen-rich Compounds
Imidazole-based molecules were prepared with potential applications in nitrogen-rich gas generators, showing the versatility of imidazole derivatives in high-energy materials (Srinivas et al., 2014).
Chemical Properties and Reactivity
Mechanism of Action of Urocanase
Research using labeled nicotinate explored the mechanism of action of urocanase, highlighting the chemical interactions and structural insights into enzyme functionality (Klepp et al., 1990).
Imidazole Derivatives in Catalysts
Imidazole derivatives were investigated for their role in catalysts for signal amplification by reversible exchange (SABRE), indicating their potential in enhancing NMR signal amplification (Truong et al., 2014).
Biphenyl-substituted Imidazole Catalysts
Studies on biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile catalysts were conducted for their application in coupling reactions, showing their utility in the synthesis of nucleoside derivatives (Bats et al., 2013).
Biological Activities
Antimicrobial and Cytotoxic Activity
2-Azetidinone derivatives of pyridyl benzimidazoles, including imidazole derivatives, displayed notable antimicrobial and cytotoxic activities, indicating their potential in pharmaceutical applications (Desai et al., 2014).
Antihypertensive Agents
Imidazole derivatives were investigated for their potential as antihypertensive agents, showcasing their role in treating hypertension (Aayisha et al., 2019).
Future Directions
properties
IUPAC Name |
6-imidazol-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHSEPOEYRTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1h-Imidazol-1-yl)nicotinaldehyde | |
CAS RN |
111205-03-9 | |
| Record name | 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
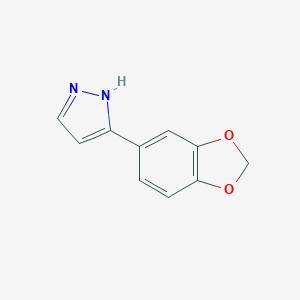
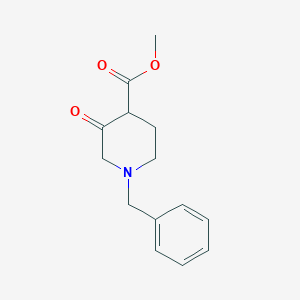

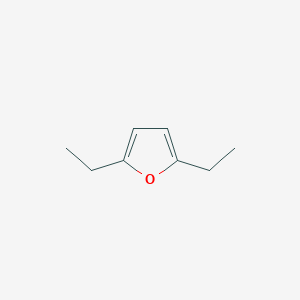
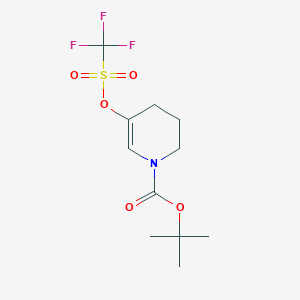
![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)

